4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide
Description
4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide is a synthetic compound featuring a tetrahydropyran ring substituted at the 4-position with a carboxylic acid amide group and a 4-methoxyphenylamino moiety.
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-(4-methoxyanilino)oxane-4-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-17-11-4-2-10(3-5-11)15-13(12(14)16)6-8-18-9-7-13/h2-5,15H,6-9H2,1H3,(H2,14,16) |
InChI Key |
GGAMNDUIVBJZKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2(CCOCC2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: Tetrahydropyran-4-Carboxylic Acid
The synthesis typically begins with tetrahydropyran-4-carboxylic acid , which can be prepared from 4-cyanotetrahydropyran-4-carboxylic acid via hydrolysis under acidic conditions. This hydrolysis is mild and straightforward, yielding the acid intermediate efficiently.
| Step | Reaction Type | Conditions | Notes |
|---|---|---|---|
| 1 | Hydrolysis of nitrile | Acidic medium, mild temperature | Converts 4-cyanotetrahydropyran-4-carboxylic acid to tetrahydropyran-4-carboxylic acid |
| 2 | Cyclization | Base-mediated cyclization of diethyl malonate and bis-(2-chloroethyl) ether | Alternative route to diethyl tetrahydropyran-4,4-dicarboxylate, precursor to acid |
The hydrolysis reaction is typically performed in the presence of inorganic acids such as sulfuric or hydrochloric acid, with reaction temperatures ranging from ambient to moderate heating (20–130°C), depending on the solvent and scale.
Conversion to Tetrahydropyran-4-Carboxylic Acid Halide
The acid is then converted to the corresponding acid halide, usually the acid chloride, by reaction with a halogenating agent such as thionyl chloride (SOCl₂). This step is crucial for activating the acid for subsequent amidation.
| Step | Reagent | Conditions | Yield & Notes |
|---|---|---|---|
| 3 | Thionyl chloride | Reflux or room temperature | Forms tetrahydropyran-4-carboxylic acid chloride; mild conditions preferred |
The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Amidation to Form Tetrahydropyran-4-Carboxylic Acid Amide
The acid chloride is then reacted with an amine to form the tetrahydropyran-4-carboxylic acid amide . For the target compound, the amine would be 4-methoxyaniline (p-anisidine), which introduces the 4-methoxyphenylamino substituent.
| Step | Reagents | Conditions | Yield & Notes |
|---|---|---|---|
| 4 | Acid chloride + 4-methoxyaniline | Solvent (e.g., toluene), 0–30°C, stirring, 1–6 hours | Yields typically range 60–70% after purification |
The amidation proceeds via nucleophilic attack of the amine on the acid chloride, often in the presence of a base such as triethylamine to neutralize the released HCl. The reaction temperature is maintained between 0 and 30°C to control reactivity and prevent side reactions.
Purification
After reaction completion, the mixture is subjected to conventional workup methods:
- Neutralization (if necessary)
- Extraction with organic solvents (e.g., ethyl acetate)
- Drying over anhydrous magnesium sulfate
- Filtration and concentration under reduced pressure
- Purification by recrystallization or silica gel column chromatography
These steps yield the pure tetrahydropyran-4-carboxylic acid amide derivative as a solid or liquid, depending on the substituents.
Detailed Reaction Scheme and Conditions
Cyclization and Hydrolysis (Alternative Route)
| Step | Reaction | Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization of diethyl malonate and bis-(2-chloroethyl) ether | Sodium hydride base, 0°C | 3 days | - | Forms diethyl tetrahydropyran-4,4-dicarboxylate |
| 2 | Hydrolysis of diethyl ester to diacid | 30% NaOH, 0°C | 3 days | - | Sluggish reaction, requires optimization |
| 3 | Decarboxylation of diacid to acid | 120–130°C, solvent media | Controlled heating | - | Industrially safer than 180°C methods |
This route is less favored industrially due to long reaction times and harsh conditions but is documented for completeness.
Acid Chloride Formation and Amidation
| Step | Reaction | Reagents | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 4 | Acid chloride formation | Thionyl chloride | RT–Reflux | 1–3 | High | Dry conditions required |
| 5 | Amidation with 4-methoxyaniline | Acid chloride, triethylamine, toluene | 0–30 | 1–6 | ~60–70 | Stirring, base neutralizes HCl formed |
Example: Reaction of tetrahydropyran-4-carboxylic acid chloride with aqueous ammonia at 0°C for 6 hours gave a 62% yield of the corresponding amide. Similar conditions apply for aromatic amines like 4-methoxyaniline.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Comments |
|---|---|---|---|---|---|
| Hydrolysis of nitrile | Acid (H₂SO₄, HCl), aqueous medium | 20–130 | Hours to days | High | Mild conditions, scalable industrially |
| Acid chloride formation | Thionyl chloride (SOCl₂) | RT to reflux | 1–3 hours | High | Anhydrous conditions required |
| Amidation | 4-Methoxyaniline, triethylamine, toluene | 0–30 | 1–6 hours | ~60–70 | Controlled temperature, base neutralization |
| Purification | Extraction, drying, chromatography | Ambient | Variable | - | Standard organic purification techniques |
Research Outcomes and Industrial Considerations
The patented method for preparing tetrahydropyran-4-carboxylic acid amide derivatives emphasizes mild reaction conditions, simple procedures, and good yields (~60–70%) suitable for industrial scale.
The alternative cyclization route involving diethyl malonate and bis-(2-chloroethyl) ether is less practical industrially due to long reaction times and high temperatures during decarboxylation but offers mechanistic insight.
Amidation with aromatic amines such as 4-methoxyaniline proceeds efficiently at low temperatures, with triethylamine as a base to trap HCl, yielding the desired amide with good purity after standard workup.
Purification methods including recrystallization and silica gel chromatography are effective for isolating the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyanilino)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(4-hydroxyanilino)oxane-4-carboxamide.
Reduction: The carboxamide group can be reduced to an amine, resulting in the formation of 4-(4-methoxyanilino)oxane-4-amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields 4-(4-hydroxyanilino)oxane-4-carboxamide, while reduction of the carboxamide group produces 4-(4-methoxyanilino)oxane-4-amine.
Scientific Research Applications
4-(4-methoxyanilino)oxane-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(4-methoxyanilino)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their biological relevance:
Key Comparative Insights
Zinc-Binding Motifs
- CP-544439 : The hydroxyamide group (-CONHOH) is a classic zinc-binding motif in MMP inhibitors, enabling strong interaction with the catalytic zinc ion in MMP-13 (IC₅₀ ~10 nM) .
Substituent Effects on Selectivity
- CP-544439: The 4-fluorophenoxybenzenesulfonylamino group enhances selectivity for MMP-13 over MMP-1 and MMP-9 due to steric and electronic interactions with the S1’ pocket .
- Target Compound: The 4-methoxyphenylamino group may alter selectivity profiles.
Metabolic Stability and Excretion
- CP-544439 : Rapid hepatic glucuronidation and renal excretion in rats and dogs; hydroxyamide group susceptible to hydrolysis .
- Target Compound : The amide group is less prone to hydrolysis, suggesting a longer half-life. However, the 4-methoxyphenyl group may undergo O-demethylation, a common Phase I metabolic pathway .
Polymorphic Forms and Bioavailability
- CP-544439 : Exists as two crystalline forms (Form A and Form B). Form B exhibits enhanced stability and is preferred for pharmaceutical formulations .
- Target Compound: No polymorphism data are available, but analogous tetrahydropyran derivatives (e.g., JW55) often require formulation optimization to improve solubility .
Biological Activity
The compound 4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 235.28 g/mol
- IUPAC Name : 4-(4-methoxyphenylamino)-tetrahydropyran-4-carboxylic acid amide
The structural features of the compound suggest that it may interact with various biological targets, making it a candidate for further investigation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A375 (Melanoma) | 0.13 | Induces apoptosis |
| Compound 2 | DU 145 (Prostate) | 0.17 | Cell cycle arrest |
| Compound 3 | HCC-15 (Colon Cancer) | 10.9 | Inhibits proliferation |
Antimicrobial Activity
Similar compounds have also been evaluated for their antimicrobial properties. The presence of the tetrahydropyran ring structure is often associated with enhanced interactions with microbial targets.
- Research Findings : In vitro studies have indicated that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide . Research indicates that modifications to the phenyl ring and the amide functional group can significantly influence potency and selectivity:
- Key Findings :
- Substituents on the phenyl ring can enhance binding affinity to target proteins.
- The tetrahydropyran moiety is essential for maintaining structural integrity and activity.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Methoxy group addition | Increased potency |
| Amide linkage | Essential for bioactivity |
| Ring substitutions | Varied effects on selectivity |
Case Study 1: Melanoma Treatment
A study involving a related compound demonstrated significant tumor reduction in a xenograft model using human A375 melanoma tumors. The compound was administered at a dose of 10 mg/kg, resulting in a marked decrease in tumor volume compared to control groups .
Case Study 2: Prostate Cancer
In another investigation, an analog was tested against several prostate cancer cell lines, showing IC50 values as low as 0.17 μM. This suggests that derivatives of tetrahydropyran-based compounds could serve as lead candidates for developing new therapies against resistant cancer types .
Q & A
Q. What are the critical steps and considerations in designing a multi-step synthesis route for 4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization, amide bond formation, and functional group protection. Key steps:
Core Formation : Cyclization of intermediates (e.g., tetrahydropyran ring) under acidic or basic conditions .
Amide Coupling : Use of coupling agents (e.g., HATU, DCC) to attach the methoxyphenylamino group while avoiding side reactions .
Protection Strategies : Protecting reactive sites (e.g., amine groups) with tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired interactions .
Optimization : Control reaction temperature (e.g., 0–25°C for amide coupling) and solvent polarity (e.g., DMF for solubility) to improve yield (typically 60–85%) .
Q. Which analytical techniques are prioritized for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl resonance at δ 3.8 ppm) and tetrahydropyran conformation .
- HPLC-MS : Quantifies purity (>95%) and detects by-products (e.g., unreacted intermediates) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for polymorph identification .
- FT-IR : Validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Synthetic Variability : Impurity profiles (e.g., residual solvents or unprotected intermediates) alter bioactivity. Use preparative HPLC to isolate high-purity batches (>99%) .
- Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrated) impact solubility and bioavailability. Conduct differential scanning calorimetry (DSC) to identify polymorphs .
- Assay Conditions : Variations in cell lines or buffer pH (e.g., 7.4 vs. 6.5) affect target binding. Standardize assays using reference compounds (e.g., COX-2 inhibitors for anti-inflammatory studies) .
Q. What strategies enhance target specificity when modifying the tetrahydropyran core in pharmacological studies?
- Methodological Answer :
- Substituent Engineering :
| Modification | Effect on Activity | Example |
|---|---|---|
| Methoxyphenyl | Enhances lipophilicity and π-π stacking with aromatic residues . | 4-Methoxy group improves COX-2 inhibition . |
| Fluorine Substitution | Increases metabolic stability via C-F bond inertness . | 2-Fluoro analogs show 2x longer half-life in vitro . |
| Indole Moiety | Enables H-bonding with kinase ATP-binding pockets . | N-[2-(4-Methylindol)ethyl] derivatives inhibit Aurora kinase (IC₅₀ = 0.8 µM) . |
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses to prioritize synthetic targets .
Q. How does the methoxy group’s electronic and steric profile influence reactivity in derivative synthesis?
- Methodological Answer :
- Electronic Effects : The methoxy group (-OCH₃) is electron-donating, activating the phenyl ring for electrophilic substitution (e.g., nitration at the para position) .
- Steric Hindrance : Bulkier substituents (e.g., 3,5-dimethoxy) reduce reaction rates in amide coupling by 30–40% .
- Derivative Synthesis :
- Oxidation : Convert methoxy to hydroxyl using BBr₃ (yield: 70–80%) for prodrug applications .
- Halogenation : Introduce Br at the methoxy-adjacent position via electrophilic substitution (e.g., NBS, 60°C) .
Data-Driven Insights
-
Synthetic Yield Optimization :
Step Reagent Yield (%) Purity (%) Cyclization H₂SO₄ (cat.) 75 92 Amidation HATU, DIPEA 82 95 Deprotection TFA/DCM 90 98 -
Biological Activity Comparison :
Derivative Target IC₅₀ (µM) Parent Compound COX-2 1.2 4-Hydroxy Analog COX-2 0.9 4-Fluoro Analog Aurora Kinase 0.8
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
